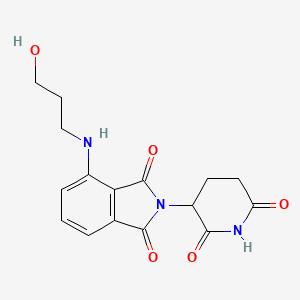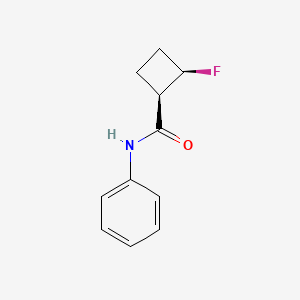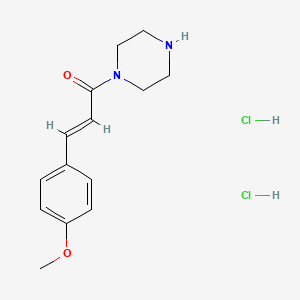
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is an organoboron compound with the molecular formula C6H9BF3K. It is a potassium salt of a trifluoroborate anion, which is known for its stability and ease of handling. This compound is used in various chemical reactions, particularly in organic synthesis, due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium (cyclohex-2-en-1-yl)trifluoroboranuide typically involves the reaction of cyclohex-2-en-1-ylboronic acid with potassium bifluoride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Cyclohex-2-en-1-ylboronic acid: is reacted with (KHF2) in an anhydrous solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-en-1-ylboronic acid.
Reduction: It can be reduced to form cyclohex-2-en-1-ylborane.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Cyclohex-2-en-1-ylboronic acid.
Reduction: Cyclohex-2-en-1-ylborane.
Substitution: Various substituted cyclohex-2-en-1-yl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used as a reagent in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of potassium (cyclohex-2-en-1-yl)trifluoroboranuide in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The general steps are:
- Formation of the boronate complex.
- Transmetalation with a palladium catalyst.
- Formation of the carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (cyclohex-1-en-1-yl)trifluoroboranuide
- Potassium (cyclohex-3-en-1-yl)trifluoroboranuide
- Potassium (cyclohex-4-en-1-yl)trifluoroboranuide
Uniqueness
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable boronate complexes makes it particularly valuable in organic synthesis.
Eigenschaften
Molekularformel |
C6H9BF3K |
|---|---|
Molekulargewicht |
188.04 g/mol |
IUPAC-Name |
potassium;cyclohex-2-en-1-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h2,4,6H,1,3,5H2;/q-1;+1 |
InChI-Schlüssel |
HXQIVXVCVIIDBM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCCC=C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
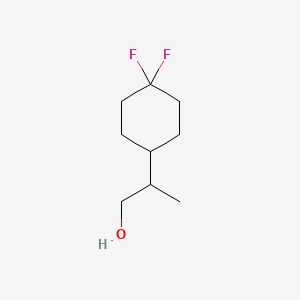
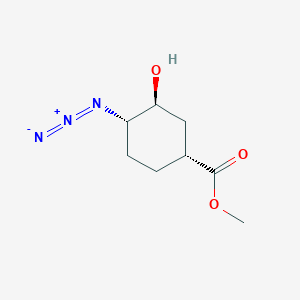
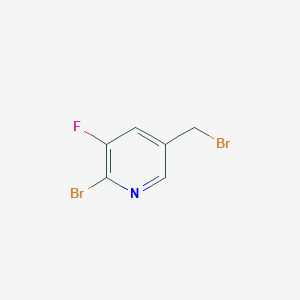

![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)

